molecular formula C23H23FN2O4S B2797730 N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-fluoro-N-(2-hydroxyethyl)benzene-1-sulfonamide CAS No. 692272-49-4

N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-fluoro-N-(2-hydroxyethyl)benzene-1-sulfonamide

Cat. No.: B2797730
CAS No.: 692272-49-4
M. Wt: 442.51
InChI Key: DWAPVFVWQMMKKT-UHFFFAOYSA-N
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Description

This compound belongs to a class of carbazole-based sulfonamide derivatives, which are of significant interest in medicinal chemistry due to their modulatory effects on circadian rhythm proteins and enzyme inhibition. The structure comprises a carbazole scaffold linked to a 2-hydroxypropyl chain, with a 4-fluoro-substituted benzenesulfonamide group and a 2-hydroxyethyl substituent. The fluorine atom at the para position of the benzene ring enhances electronegativity and metabolic stability, while the hydroxyethyl group improves solubility.

Properties

IUPAC Name

N-(3-carbazol-9-yl-2-hydroxypropyl)-4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN2O4S/c24-17-9-11-19(12-10-17)31(29,30)25(13-14-27)15-18(28)16-26-22-7-3-1-5-20(22)21-6-2-4-8-23(21)26/h1-12,18,27-28H,13-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWAPVFVWQMMKKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2CC(CN(CCO)S(=O)(=O)C4=CC=C(C=C4)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-fluoro-N-(2-hydroxyethyl)benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the carbazole derivative. The carbazole moiety can be synthesized through a series of reactions including nitration, reduction, and cyclization. The hydroxypropyl group is introduced via a nucleophilic substitution reaction, while the fluoro-substituted benzene ring is incorporated through electrophilic aromatic substitution. The final step involves the sulfonamide formation by reacting the intermediate with a suitable sulfonyl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining control over reaction parameters .

Chemical Reactions Analysis

Types of Reactions

N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-fluoro-N-(2-hydroxyethyl)benzene-1-sulfonamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy groups can yield ketones or aldehydes, while substitution of the fluoro group can result in various substituted derivatives .

Scientific Research Applications

N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-fluoro-N-(2-hydroxyethyl)benzene-1-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-fluoro-N-(2-hydroxyethyl)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The carbazole moiety can intercalate into DNA, affecting gene expression and protein synthesis. The hydroxypropyl and hydroxyethyl groups can form hydrogen bonds with biological macromolecules, enhancing the compound’s binding affinity. The fluoro-substituted benzene ring can participate in π-π interactions, further stabilizing the compound’s binding to its targets .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and physicochemical properties of the target compound with its analogs:

Compound Name Molecular Formula Molecular Weight Substituents on Sulfonamide Group Key Modifications
Target: N-[3-(9H-Carbazol-9-yl)-2-hydroxypropyl]-4-fluoro-N-(2-hydroxyethyl)benzene-1-sulfonamide C24H24FN3O4S* 493.58 g/mol* 4-fluoro-phenyl; 2-hydroxyethyl Fluorine enhances binding; hydroxyethyl improves solubility
KL001: N-(3-(9H-Carbazol-9-yl)-2-hydroxypropyl)-N-(furan-2-ylmethyl)methanesulfonamide C22H24N2O4S 436.51 g/mol Methanesulfonamide; furan-2-ylmethyl Furan group introduces heterocyclic polarity
N-(3-Carbazol-9-yl-2-hydroxypropyl)-N-p-tolyl-methanesulfonamide C23H24N2O3S 408.52 g/mol Methanesulfonamide; 4-methylphenyl Methylphenyl increases lipophilicity
KL022: N-(3-(9H-Carbazol-9-yl)-2-hydroxypropyl)-N-(4-fluorophenyl)methanesulfonamide C23H22FN2O3S 441.50 g/mol Methanesulfonamide; 4-fluorophenyl Fluorine optimizes pharmacokinetics

*Estimated based on structural similarity to KL022 and .

Key Observations :

  • Substituents: The 4-fluoro group in the target compound and KL022 improves metabolic stability compared to non-fluorinated analogs (e.g., ). The 2-hydroxyethyl group in the target may enhance aqueous solubility relative to the furan or methylphenyl groups in KL001 and .

Pharmacological Activity

Cryptochrome Stabilization and Circadian Modulation
  • KL001 : Binds to cryptochrome (CRY) proteins, stabilizing them and prolonging the circadian period in vitro. This activity is attributed to the carbazole-sulfonamide scaffold interacting with CRY’s hydrophobic pocket .
  • The 4-fluoro group may enhance binding affinity via halogen bonding, as seen in fluorinated kinase inhibitors .
Enzyme Inhibition
  • BACE1 Inhibition : highlights that carbazole sulfonamides with aryl groups (e.g., 4-methylphenyl in ) inhibit β-secretase (BACE1), a target for Alzheimer’s disease. The target’s 4-fluoro substitution could improve selectivity for BACE1 over related proteases .

Q & A

Basic: What are the established synthetic routes for this compound, and what critical reaction parameters must be controlled?

The synthesis typically involves a multi-step approach:

Carbazole core functionalization : Introduction of the hydroxypropyl chain via nucleophilic substitution or alkylation reactions under anhydrous conditions.

Sulfonamide formation : Coupling of the 4-fluoro-benzenesulfonyl chloride with the hydroxypropyl-carbazole intermediate, requiring precise pH control (7.5–8.5) to avoid hydrolysis .

Purification : Use of column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (ethanol/water mixtures) to achieve >95% purity.
Critical parameters :

  • Temperature control (<60°C during sulfonamide coupling to prevent decomposition).
  • Solvent selection (acetonitrile for nucleophilic steps, DMF for polar intermediates).
  • Reaction time optimization (monitored via TLC/HPLC; typical range: 12–24 hours) .

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR confirm regiochemistry of the carbazole moiety and sulfonamide linkages (e.g., δ 7.2–8.3 ppm for aromatic protons) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ at m/z 521.18) .
  • X-ray Crystallography : Resolves stereochemical ambiguities; intermolecular hydrogen bonds between hydroxypropyl and sulfonamide groups are critical for crystal packing .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity (>98% at 254 nm) .

Advanced: How can researchers optimize synthetic yield and purity using modern experimental design?

  • Design of Experiments (DoE) : Apply factorial designs to screen variables (e.g., solvent polarity, catalyst loading). For example, a 32^2 factorial design identified acetonitrile as optimal for sulfonamide coupling (85% yield vs. 65% in THF) .
  • Computational Modeling : Transition-state calculations (DFT) predict activation energies for key steps, guiding solvent/catalyst selection .
  • Response Surface Methodology (RSM) : Optimize reaction time/temperature trade-offs (e.g., 45°C for 18 hours maximizes yield while minimizing byproducts) .

Advanced: What strategies address contradictory biological activity data for carbazole-sulfonamides?

  • Structure-Activity Relationship (SAR) Studies : Compare analogs with varying substituents (e.g., 4-F vs. 4-Cl in and ). Fluorine’s electron-withdrawing effect enhances kinase inhibition (IC50_{50} 0.8 µM vs. 2.3 µM for 4-Cl) .
  • Orthogonal Assays : Validate target engagement using:
    • In vitro kinase assays (ATP-competitive binding).
    • Cellular thermal shift assays (CETSA) to confirm target stabilization .
  • Molecular Docking : Identify key interactions (e.g., hydrogen bonding between 4-F and kinase hinge region) .

Basic: What biological targets are associated with carbazole-sulfonamide hybrids?

  • Kinases : Inhibition of EGFR and VEGFR2 via sulfonamide-carbazole π-π stacking in ATP-binding pockets .
  • Carbonic Anhydrases : Fluorine enhances binding to CA-IX (relevant in hypoxic tumors) .
  • Validation Methods :
    • Fluorescence polarization assays for kinase inhibition.
    • Apoptosis assays (Annexin V/PI staining) in cancer cell lines .

Advanced: How can computational methods predict reactivity and bioactivity?

  • Molecular Dynamics (MD) Simulations : Simulate sulfonamide-enzyme complexes to identify critical binding residues (e.g., Lys216 in EGFR) .
  • QSAR Models : Correlate substituent electronegativity (Hammett σ values) with kinase inhibition (R2^2 = 0.89 for 4-F/4-Cl analogs) .
  • Reaction Path Sampling : Identify low-energy pathways for sulfonamide formation using nudged elastic band (NEB) calculations .

Basic: What solubility and stability considerations are critical for this compound?

  • Solubility : Low aqueous solubility (2.1 µg/mL) necessitates co-solvents (e.g., 10% DMSO/PBS). Micellar encapsulation (e.g., Pluronic F-127) improves bioavailability .
  • Stability :
    • pH-dependent degradation : Stable at pH 6–8 (t1/2_{1/2} > 48 hours) but hydrolyzes rapidly at pH < 4.
    • Light sensitivity : Store in amber vials at -20°C to prevent carbazole photooxidation .

Advanced: What crystallization techniques yield high-quality crystals for X-ray studies?

  • Vapor Diffusion : Slow evaporation of dichloromethane/methanol (1:1) at 4°C produces needle-like crystals suitable for SC-XRD .
  • Co-crystallization : Add 10% thiourea to enhance π-stacking interactions, improving diffraction resolution (<1.0 Å) .

Basic: How does the 4-fluoro substituent influence electronic properties and bioactivity?

  • Electronic Effects : Fluorine’s -I effect increases sulfonamide acidity (pKa ~6.8 vs. 7.5 for 4-CH3_3), enhancing hydrogen-bonding with target proteins .
  • Bioactivity Impact : 4-F analogs show 3-fold higher CA-IX inhibition than 4-CH3_3 derivatives (Ki_i = 12 nM vs. 35 nM) .

Advanced: What orthogonal methods resolve structural ambiguities in derivatives?

  • 2D NMR : 1^1H-13^{13}C HSQC/HMBC clarifies connectivity in regioisomeric sulfonamides .
  • MS/MS Fragmentation : Characterize collision-induced dissociation patterns (e.g., m/z 521 → 403 loss of -SO2_2NH2_2) .
  • IR Spectroscopy : Confirm sulfonamide S=O stretches (1350–1300 cm1^{-1}) and carbazole N-H (3450 cm1^{-1}) .

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